molecular formula C20H27FN2O3 B12358248 (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoicacid CAS No. 2569223-22-7

(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoicacid

Cat. No.: B12358248
CAS No.: 2569223-22-7
M. Wt: 362.4 g/mol
InChI Key: VZDMQSRBNZTURL-QGZVFWFLSA-N
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Description

(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid is a synthetic compound belonging to the class of indole-based cannabinoids. This compound is known for its interaction with cannabinoid receptors in the brain, mimicking the effects of naturally occurring cannabinoids. It has been studied for its potential psychoactive effects and its binding affinity to cannabinoid receptors .

Preparation Methods

The synthesis of (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid involves several steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the fluoropentyl side chain and the carboxamido group. The reaction conditions often involve the use of reagents such as fluorinating agents, amines, and carboxylic acids. Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl side chain, often using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include various substituted indole derivatives .

Scientific Research Applications

(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid has been extensively studied in scientific research for its applications in:

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor in the brain. This interaction leads to the activation of signaling pathways that modulate neurotransmitter release, resulting in psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC). The molecular targets involved include G-protein coupled receptors and downstream effectors such as adenylate cyclase and mitogen-activated protein kinases .

Comparison with Similar Compounds

(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid is similar to other synthetic cannabinoids such as:

    AM-2201: Another indole-based cannabinoid with a similar fluoropentyl side chain.

    JWH-018: A well-known synthetic cannabinoid with a different side chain structure.

    5F-AKB48: Contains a fluoropentyl side chain but differs in the core structure.

The uniqueness of (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid lies in its specific binding affinity and potency at cannabinoid receptors, which may result in distinct pharmacological effects compared to other synthetic cannabinoids .

Properties

CAS No.

2569223-22-7

Molecular Formula

C20H27FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26)22-18(24)15-13-23(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H,22,24)(H,25,26)/t17-/m1/s1

InChI Key

VZDMQSRBNZTURL-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

Origin of Product

United States

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